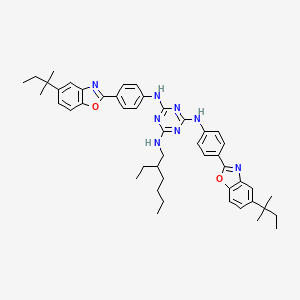
Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is a complex organic compound primarily used as a UV absorber in cosmetic products. It is a polymer or copolymer based on melamine (cyanuramide) and possibly other monomers. The compound is known for its ability to protect cosmetic products from damage caused by UV light .
Preparation Methods
The synthesis of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves several steps. The key components include 2-ethylhexanol, pentanol, phenol, and melamine. The synthetic route typically involves the formation of a polymer or copolymer resin based on melamine and other monomers. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired polymerization .
Chemical Reactions Analysis
Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine has several scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations to protect products from UV damage.
Biology: Studied for its potential effects on biological systems, particularly in relation to UV protection.
Medicine: Investigated for its potential use in medical formulations that require UV protection.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Mechanism of Action
The mechanism of action of ethylhexyl bis-isopentylbenzoxazolylphenyl melamine involves its ability to absorb UV light. The compound contains specific functional groups that can absorb UV radiation, thereby protecting the underlying product or skin from UV damage. The molecular targets and pathways involved include the aromatic rings and other functional groups that interact with UV light .
Comparison with Similar Compounds
Ethylhexyl bis-isopentylbenzoxazolylphenyl melamine is unique compared to other similar compounds due to its specific structure and UV-absorbing properties. Similar compounds include:
Octocrylene: Another UV absorber used in sunscreens.
Avobenzone: A common UV filter in cosmetic products.
Homosalate: Used in sunscreens for its UV-absorbing properties.
This compound stands out due to its polymeric nature and the combination of functional groups that provide enhanced UV protection .
Properties
CAS No. |
288254-16-0 |
|---|---|
Molecular Formula |
C47H56N8O2 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
6-N-(2-ethylhexyl)-2-N,4-N-bis[4-[5-(2-methylbutan-2-yl)-1,3-benzoxazol-2-yl]phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C47H56N8O2/c1-9-13-14-30(10-2)29-48-43-53-44(49-35-21-15-31(16-22-35)41-51-37-27-33(46(5,6)11-3)19-25-39(37)56-41)55-45(54-43)50-36-23-17-32(18-24-36)42-52-38-28-34(47(7,8)12-4)20-26-40(38)57-42/h15-28,30H,9-14,29H2,1-8H3,(H3,48,49,50,53,54,55) |
InChI Key |
ZVIJJZZVZCQINB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)(C)CC)NC5=CC=C(C=C5)C6=NC7=C(O6)C=CC(=C7)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















